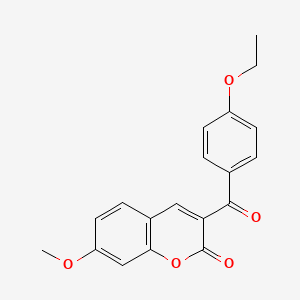

3-(4-乙氧基苯甲酰)-7-甲氧基-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

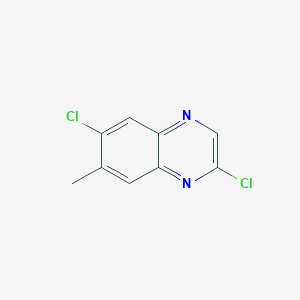

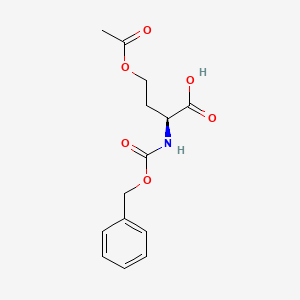

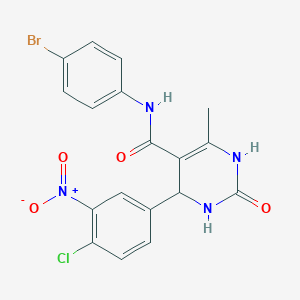

The compound “3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The ethoxybenzoyl group suggests the presence of an ester functional group, which typically imparts characteristic chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(4-Ethoxybenzoyl)acrylic acid” are typically synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The chromen-2-one core indicates a fused two-ring system, with the ethoxybenzoyl and methoxy groups likely attached at the 3 and 7 positions, respectively .Chemical Reactions Analysis

The compound may undergo typical organic reactions associated with esters and aromatic compounds. For instance, the ester group could undergo hydrolysis, while the aromatic ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it polar and potentially capable of participating in hydrogen bonding .科学研究应用

合成方法和核心结构的重要性3-(4-乙氧基苯甲酰)-7-甲氧基-2H-色烯-2-酮属于 6H-苯并[c]色烯-6-酮类化合物,因其在具有重要药理学意义的次级代谢产物中的核心结构作用而受到认可。由于天然来源产生的数量有限,针对这些化合物的合成方法已经得到广泛的开发和综述。这些方法包括用于联芳烃合成的铃木偶联反应,然后进行内酯化反应、与 3-甲酰香豆素的反应、芳基苯甲酸酯的自由基介导环化反应以及金属或碱催化的环化过程。有效且简单的程序尤其涉及迈克尔受体(色酮和查耳酮)与二羰基化合物的反应,突出了 3-(4-乙氧基苯甲酰)-7-甲氧基-2H-色烯-2-酮在合成有机化学中的重要性及其在药理学应用中的潜力 (Mazimba, 2016).

抗癌药物开发和肿瘤特异性抗癌药物的研究已经确定了 3-苯乙烯色酮和 3-苯乙烯-2H-色烯类化合物中的化合物,与 3-(4-乙氧基苯甲酰)-7-甲氧基-2H-色烯-2-酮密切相关,对正常角质形成细胞的毒性最小,表现出很高的肿瘤特异性。这些化合物通过凋亡机制潜在地下调甘油磷脂途径,因其在开发角质形成细胞毒性降低的抗癌疗法中的前景而受到关注。这表明 3-(4-乙氧基苯甲酰)-7-甲氧基-2H-色烯-2-酮的衍生物可能有助于寻找具有增强选择性和减少副作用的新型抗癌剂 (Sugita et al., 2017).

环境持久性和生态毒性有机化合物(包括对羟基苯甲酸酯和紫外线过滤器)的环境存在和生态毒性强调了了解 3-(4-乙氧基苯甲酰)-7-甲氧基-2H-色烯-2-酮等化合物的环境归宿和影响的重要性。对对羟基苯甲酸酯(作为结构相关化合物)的研究表明它们在水系统和沉积物中普遍存在,这表明需要研究类似化合物的生物降解性、持久性和潜在的生态毒性效应。这项工作表明需要对合成化合物进行全面的环境评估,包括它们与水生生态系统之间的相互作用和潜在的生物蓄积 (Haman et al., 2015).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(4-ethoxybenzoyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXIQZPAZJKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2447863.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)

![2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide](/img/structure/B2447872.png)

![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)